molecular formula C14H19ClN4O4 B1507079 (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate CAS No. 755039-53-3

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate

Cat. No. B1507079
CAS RN: 755039-53-3
M. Wt: 342.78 g/mol
InChI Key: GXVLUDDQFWMGHW-SNVBAGLBSA-N
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Description

“®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” is a chemical compound . The exact properties and uses of this compound are not widely documented in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the searched resources . Further analysis or experimental data would be required to determine the exact molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving “®-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate” are not detailed in the available resources .

Scientific Research Applications

Conversion into Pyridine Derivatives

The compound's utility in the synthesis of pyridine derivatives is notable. Charushin and Plas (2010) demonstrated the conversion of 5-nitropyrimidine into various pyridine derivatives using CH-active nitriles. This process highlights the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate in producing structurally diverse pyridine compounds (Charushin & Plas, 2010).

Synthesis of Purines

Brown et al. (1972) researched the synthesis of purines, demonstrating the versatility of related nitropyrimidines in the production of purines that exhibit biological activity against E. coli. This study suggests potential applications in developing antimicrobial agents (Brown, Jones, Angyal, & Grigg, 1972).

Creation of Pyrrolopyrimidines

Gregson and Shaw (1985) showed how derivatives of chloro-nitropyrimidine, similar to (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate, can be used to synthesize pyrrolo[3,2-d]pyrimidines, a class of compounds with potential applications in medicinal chemistry (Gregson & Shaw, 1985).

Anticonvulsant Activity Study

Witiak et al. (1976) explored the structure-activity relationships of para-substituted N-acetyl-alpha-amino-N-phenylglutarimides, highlighting the importance of pyrimidine derivatives in the development of anticonvulsant medications (Witiak, Cook, Gupta, & Gerald, 1976).

Synthesis of Optically Active Imidazopyrimidines

Bakavoli, Bagherzadeh, and Rahimizadeh (2005) demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines from chloro-nitropyrimidine derivatives. This research contributes to the field of chiral chemistry, essential for creating enantiomerically pure pharmaceuticals (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Formation of Pyrimidine Derivatives

Clark, Curphey, and Southon (1974) explored the formation of various reduced pyrimidine derivatives, showcasing the flexibility of nitropyrimidines in generating a wide range of biologically significant compounds (Clark, Curphey, & Southon, 1974).

Study on Methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates

Susvilo, Brukštus, and Tumkevičius (2006) investigated the reaction of methyl N-methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates, a class closely related to the compound , emphasizing the chemical transformations and synthesis pathways possible with these structures (Susvilo, Brukštus, & Tumkevičius, 2006).

Synthesis of Antimalarial Compounds

Werbel et al. (1986) focused on synthesizing and evaluating the antimalarial activity of various compounds, including those derived from pyrimidine structures, highlighting the potential of (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate in developing antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).

Future Directions

The future directions for research and application of this compound are not specified in the available resources . It may be a subject of interest for further study in the field of chemistry or related disciplines.

properties

IUPAC Name

methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-cyclopentylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4/c1-3-10(13(20)23-2)18(9-6-4-5-7-9)12-11(19(21)22)8-16-14(15)17-12/h8-10H,3-7H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLUDDQFWMGHW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729208
Record name Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate

CAS RN

755039-53-3
Record name Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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